molecular formula C10H8BrNO2 B8759899 7-bromo-1-methyl-1H-indole-2-carboxylic acid

7-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B8759899
M. Wt: 254.08 g/mol
InChI Key: NIQAGYXZZPNBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-1-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H8BrNO2/c1-12-8(10(13)14)5-6-3-2-4-7(11)9(6)12/h2-5H,1H3,(H,13,14)

InChI Key

NIQAGYXZZPNBLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.37 g ethyl 7-bromo-1H-indole-2-carboxylate are dissolved in 50 ml N,N-dimethylformamide, cooled to 0° C. and combined with 1.16 g sodium hydride (60% in mineral oil). The mixture is stirred for 20 minutes and then 1.78 ml methyl iodide are added dropwise. Then the mixture is allowed to come up to ambient temperature and stirred for 12 hours. Then 80 ml of methanol and 27.5 ml 2 N sodium hydroxide solution are added and the mixture is stirred for 3 hours at ambient temperature. The methanol is eliminated in vacuo, the residue is mixed with water and the precipitate is suction filtered. The filtrate is washed twice with ethyl acetate and the aqueous phase is combined with sufficient 2 N hydrochloric acid to give a pH of 2. The precipitated solid is suction filtered, washed with water and dried.
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
27.5 mL
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Six

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